[(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate
CAS No.: 1638709-61-1
Cat. No.: VC11973224
Molecular Formula: C17H15ClFNO3
Molecular Weight: 335.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1638709-61-1 |
|---|---|
| Molecular Formula | C17H15ClFNO3 |
| Molecular Weight | 335.8 g/mol |
| IUPAC Name | [2-(2-chloro-4-fluoroanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |
| Standard InChI | InChI=1S/C17H15ClFNO3/c1-11-2-4-12(5-3-11)8-17(22)23-10-16(21)20-15-7-6-13(19)9-14(15)18/h2-7,9H,8,10H2,1H3,(H,20,21) |
| Standard InChI Key | FNWDAYDHZUPPAD-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)F)Cl |
| Canonical SMILES | CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)F)Cl |
Introduction
The compound [(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is a complex organic molecule that combines elements of carbamate and ester functionalities. Despite its specific structure, detailed information on this compound is not readily available in the provided search results. Therefore, this article will focus on the general aspects of similar compounds and provide a framework for understanding its potential properties and applications.
Molecular Weight and Formula
The molecular weight and formula would depend on the exact structure, but for a compound of this complexity, it would likely be in the range of several hundred grams per mole.
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including:
-
Formation of the Carbamate Group: This might involve reacting an amine with a chloroformate.
-
Esterification: This could involve reacting an alcohol with an acid or acid chloride.
Potential Applications
Compounds with similar structures are often explored for their biological activity, including:
-
Pharmaceutical Applications: Carbamates and esters are found in various drugs due to their ability to modulate biological pathways.
-
Pesticide Use: Some carbamate derivatives are used as insecticides.
Research Findings and Data
Given the lack of specific data on [(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate, we can look at related compounds for insights:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Use |
|---|---|---|---|
| 3-chloro-N-(2-((4-fluorophenyl)carbamoyl)-4-methylphenyl)-1-benzothiophene-2-carboxamide | C23H16ClFN2O2S | 438.9 | Pharmaceutical applications |
| 2-chloro-N-{[(4-fluorophenyl)carbamoyl]methyl}-N-methylacetamide | C11H12ClFN2O2 | 258.67 | Potential biological activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume